molecular formula C12H13F2NO2 B2653736 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034559-63-0

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2653736
CAS No.: 2034559-63-0
M. Wt: 241.238
InChI Key: OZRCKVWTNGBMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a four-membered azetidine ring

Preparation Methods

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the formation of the azetidine ring followed by functionalization. The preparation methods often include:

    Synthetic Routes: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride.

    Reaction Conditions: The cyclization reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.

    Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, bases, and acids. Reaction conditions often involve specific temperatures and solvents to optimize yields.

    Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can be compared with other azetidine derivatives:

    Similar Compounds: Examples include 1-(3-chloromethyl)azetidin-1-yl derivatives and 1-(3-hydroxymethyl)azetidin-1-yl derivatives.

    Uniqueness: The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique compared to other azetidine derivatives.

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-5-9-6-15(7-9)12(16)8-17-11-3-1-10(14)2-4-11/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCKVWTNGBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.